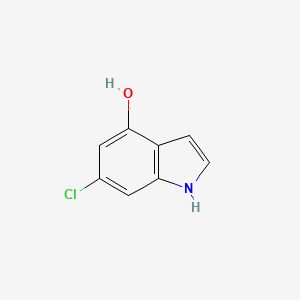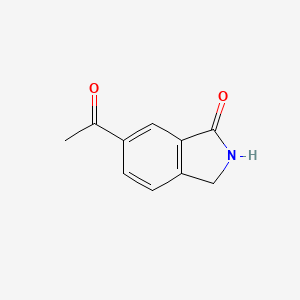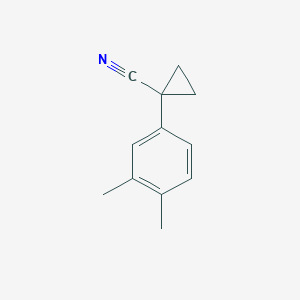
N,N-dimethylindolin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethylindolin-6-amine is an organic compound with the molecular formula C10H14N2 It is a derivative of indoline, featuring a dimethylamino group attached to the nitrogen atom of the indoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-dimethylindolin-6-amine can be synthesized through several methods. One common approach involves the N-dimethylation of indoline using formaldehyde and a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of catalytic systems to enhance the reaction rate and selectivity. For example, carbon-supported ruthenium nanoparticles (Ru/C) have been employed as heterogeneous catalysts for the N-dimethylation of various amines, including indoline . This method offers operational simplicity, high turnover numbers, and good functional group compatibility.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethylindolin-6-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-methylindoline.
Substitution: Various substituted indoline derivatives, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N,N-dimethylindolin-6-amine involves its interaction with specific molecular targets and pathways. For instance, its binding to melatonin receptors can modulate circadian rhythms and exhibit neuroprotective effects . The compound’s structure allows it to interact with various enzymes and receptors, influencing biological processes at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylindolin-5-amine: Another derivative of indoline with similar chemical properties.
N,N-dimethylindoline: A simpler analog without additional functional groups on the indoline ring.
Uniqueness
N,N-dimethylindolin-6-amine is unique due to its specific substitution pattern on the indoline ring, which imparts distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C10H14N2 |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
N,N-dimethyl-2,3-dihydro-1H-indol-6-amine |
InChI |
InChI=1S/C10H14N2/c1-12(2)9-4-3-8-5-6-11-10(8)7-9/h3-4,7,11H,5-6H2,1-2H3 |
InChI-Schlüssel |
SUWHBCHWYCTRML-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(CCN2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11917018.png)
![7-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11917027.png)



![6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11917043.png)







